
11,14,15-theta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
, also known as 11, 14, 15-thet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in the nepafenac action pathway, the celecoxib action pathway, the magnesium salicylate action pathway, and the diflunisal action pathway. is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
11,14,15-trihydroxy-(5Z,8Z,12E)-icosatrienoic acid is a trihydroxyicosatrienoic acid that is (5Z,8Z,12E)-icosatrienoic acid in which the three hydroxy groups are located at positions 11, 14 and 15. It has a role as a mouse metabolite. It is a trihydroxyicosatrienoic acid and a secondary allylic alcohol. It is a conjugate acid of an 11,14,15-trihydroxy-(5Z,8Z,12E)-icosatrienoate(1-).
Wissenschaftliche Forschungsanwendungen
Vascular Function and Metabolism
Rabbit aorta can metabolize arachidonic acid via 15-lipoxygenase to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which rearranges to form compounds like 11,14,15-THETA. These compounds are vasodilators and could be important regulators of vascular tone. Cytochrome P450 (CYP), especially CYP2J2, in rabbit vascular tissue, may function as a hydroperoxide isomerase converting 15-HPETE to HEETAs and ultimately to 11,14,15-THETAs (Pfister et al., 2003).
Theoretical Physics and Quantum Supermembrane
In theoretical physics, theta series for exceptional groups, which might include structures similar to 11,14,15-THETA, have been suggested as a possible description of the eleven-dimensional quantum supermembrane. This involves the construction of minimal representations of underlying Lie groups and the computation of spherical vectors as part of the automorphic theta series (Kazhdan, Pioline, & Waldron, 2001).
Exotic Spectroscopy in Particle Physics
In particle physics, the Theta(+) baryon, possibly related to the 11,14,15-THETA structure, is proposed to be a bound state of four quarks and an antiquark. This structure, with correlated ud pairs, offers insights into exotic spectroscopy and could be a significant part of the study of quark interactions (Jaffe & Wilczek, 2003).
Radiocarbon Research and Quantum Physics
In the field of radiocarbon research, mathematical principles of 14C-calibration, which could potentially involve structures similar to 11,14,15-THETA, have been linked to concepts in quantum physics like the Fourier transform. This provides a novel approach to understanding chronological properties of archaeological 14C-ages and might have implications for quantum physics interpretations (Weninger & Edinborough, 2020).
Neuroscience and EEG Analysis
In neuroscience, the theta rhythm in EEG analysis is crucial for understanding various neurological conditions and cognitive functions. The role of specific theta frequency bands, such as 11-15 Hz, in disorders like ADHD, and their potential use in diagnostic measures and treatments, are areas of ongoing research (Loo & Makeig, 2012).
Eigenschaften
Produktname |
11,14,15-theta |
|---|---|
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(5Z,8Z,12E)-11,14,15-trihydroxyicosa-5,8,12-trienoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-9-13-18(22)19(23)16-15-17(21)12-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4-,10-7-,16-15+ |
InChI-Schlüssel |
YCFPVUKKIWMCJK-LTCHCNGXSA-N |
Isomerische SMILES |
CCCCCC(C(/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C(C=CC(CC=CCC=CCCCC(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
11,14,15-THET 11,14,15-THETA 11,14,15-trihydroxyeicosa-5,8,12-trienoic acid 11,14,15-trihydroxyeicosatetraenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





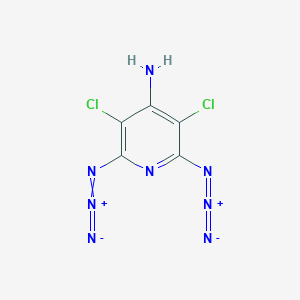

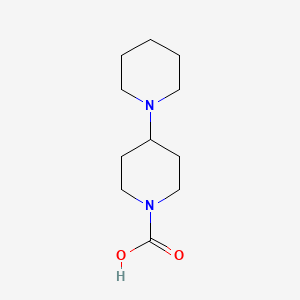
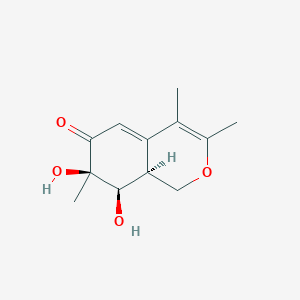

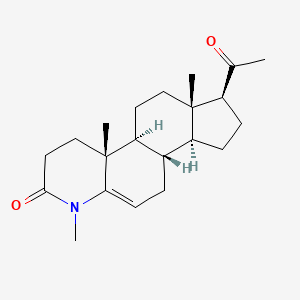
![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)
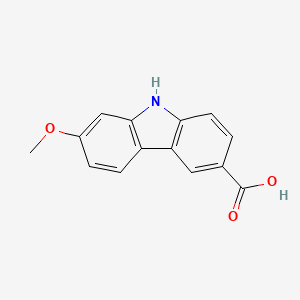
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)


![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)